

pharmacokinetics of tucatinib absorption distribution metabolism

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Compound Focus: Tucatinib

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Introduction to Tucatinib (TUKYSA)

Tucatinib is a highly selective, oral, reversible small molecule tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). It is approved for clinical use in combination with trastuzumab and capecitabine for the treatment of advanced unresectable or metastatic HER2-positive breast cancer, and in combination with trastuzumab for RAS wild-type HER2-positive unresectable or metastatic colorectal cancer [1] [2] [3]. Its development marked a significant advancement in targeted cancer therapy, particularly due to its efficacy in patients with brain metastases and its manageable safety profile. This whitepaper provides a comprehensive overview of **tucatinib**'s pharmacokinetic (PK) properties, including absorption, distribution, metabolism, and excretion (ADME), synthesizing data from healthy volunteer studies and patient populations to inform researchers, scientists, and drug development professionals.

Comprehensive Pharmacokinetic Profile

The PK profile of **tucatinib** has been characterized through multiple phase I studies in healthy participants and patient populations, as well as population PK (popPK) modeling approaches. A summary of its fundamental PK parameters is provided below.

Table 1: Fundamental Pharmacokinetic Parameters of Tucatinib [2] [3]

Parameter	Value & Details
Absorption	
Tmax	Median 1-2 hours (Range: 1-4 hours)
Cmax (300 mg single dose)	~1120 ng/mL (at 350 mg dose)
Distribution	
Apparent Volume of Distribution (Vd)	~1670 L [2]; 903 L (mBC), 829 L (mCRC) at steady-state [3]
Plasma Protein Binding	~97%
Blood-Brain Barrier Penetration	Yes, CSF concentrations comparable to unbound plasma
Metabolism	
Primary Enzyme	Cytochrome P450 2C8 (CYP2C8)
Secondary Enzyme	Cytochrome P450 3A4 (CYP3A4)
Primary Metabolite	ONT-993 (2-3 times less cytotoxic)
Excretion	
Feces	~86% of dose (16% as unchanged drug)
Urine	~4.1% of dose
Half-life ($t_{1/2}$)	Geometric mean: 8.21 hours; Effective $t_{1/2}$ at steady-state: ~11.9h (mBC), ~16.4h (mCRC)
Apparent Clearance (CL/F)	148 L/h [2]; 53 L/h (mBC), 89 L/h (mCRC) at steady-state [3]

Steady-State Exposure in Patient Populations

Steady-state pharmacokinetics differ between cancer types, as characterized in clinical studies.

Table 2: Steady-State Pharmacokinetic Parameters in Patients (300 mg twice daily) [3]

Tumor Type	AUC _{SS} (ng·h/mL)	C _{max, ss} (ng/mL)	C _{trough, ss} (ng/mL)
Metastatic Breast Cancer (mBC)	5620 (43%)	747 (45%)	288 (59%)
Metastatic Colorectal Cancer (mCRC)	3370 (49%)	405 (45%)	197 (63%)

Note: Data presented as geometric mean (%CV).

Experimental Protocols for Key Pharmacokinetic Studies

Phase 1 Study in Hepatic Impairment

Objective: To characterize the single-dose PK and safety of **tucatinib** in volunteers with mild, moderate, and severe hepatic impairment compared to matched healthy volunteers [4].

Study Design (NCT03722823):

- **Type:** Phase 1, open-label, single-dose, parallel-group.
- **Participants:** Volunteers aged 18-75 years with Child-Pugh (CP) scores of 5-6 (mild; CP-A), 7-9 (moderate; CP-B), or 10-14 (severe; CP-C) were compared to healthy volunteers matched for sex, age (± 10 years), and BMI ($\pm 20\%$).
- **Intervention:** A single oral 300 mg dose of **tucatinib** administered after ≥ 2 hours of fasting.
- **PK Sampling:** Blood samples were collected pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
- **Bioanalytical Methods:** Plasma concentrations of **tucatinib** and its metabolite ONT-993 were determined using validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) [4].
- **Protein Binding Assessment:** The fraction unbound (f_u) of **tucatinib** was determined using an equilibrium dialysis procedure with pre-dose plasma from each volunteer. Samples were fortified with

tucatinib (636 ng/mL) and dialyzed for 5 hours at 37°C. All determinations were performed in quadruplicate [4].

Population Pharmacokinetic (popPK) Modeling

Objective: To characterize the PK and assess sources of PK variability of **tucatinib** in healthy volunteers and patients with HER2+ metastatic breast or colorectal cancers [1] [5].

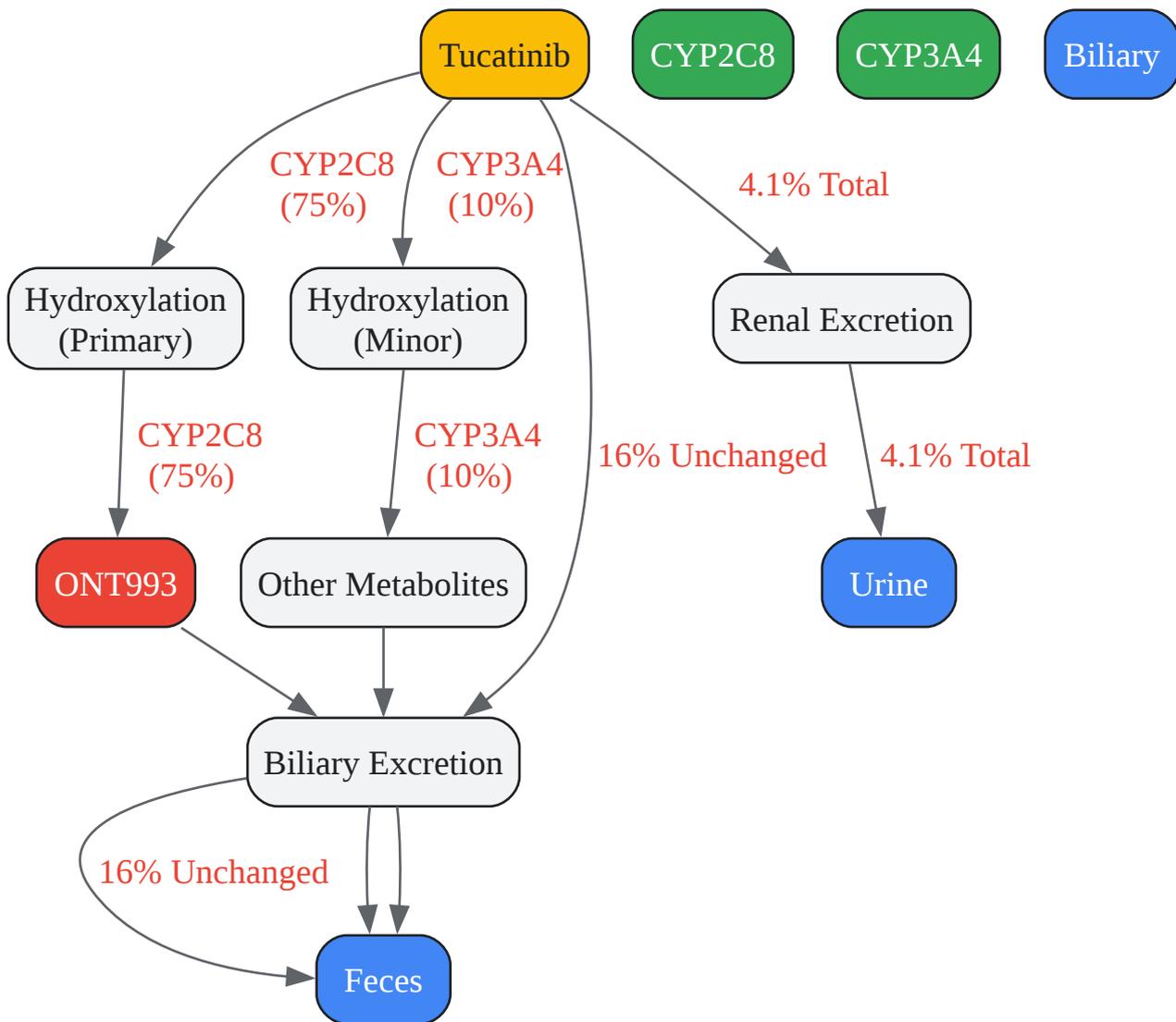
Data Source: The analysis pooled data from seven phase I/II studies: four in healthy participants and three in patients with HER2+ mBC or mCRC.

Modeling Approach:

- **Software:** Nonlinear mixed-effects modeling (NONMEM).
- **Base Model:** A two-compartment PK model with linear elimination and first-order absorption preceded by a lag time (T_{lag}) was developed.
- **Inter-individual variability** was modeled assuming a log-normal distribution: $\theta_{ki} = \theta_k \times e^{\eta_{ki}}$, where θ_{ki} is the parameter for the i^{th} subject, θ_k is the typical population parameter, and η_{ki} is the random effect.
- **Covariate Evaluation:** Clinically relevant covariates (e.g., age, weight, renal/hepatic function, tumor type) were tested for their impact on model parameters.
- **Model Evaluation:** The overall model performance was evaluated using prediction-corrected visual predictive checks (pcVPC) and diagnostic plots of observed versus predicted concentrations [1].

Metabolism and Elimination Pathways

Tucatinib is cleared predominantly by hepatic metabolism. The following diagram illustrates its primary routes of biotransformation and elimination, which are critical to understanding its pharmacokinetic behavior and potential drug-drug interactions.



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*Diagram: Primary metabolic and elimination pathways of **tucatinib**.*

In vitro metabolism studies in human liver microsomes confirm that **tucatinib** is predominantly cleared by CYP2C8, forming the hydroxylated metabolite ONT-993, with a lesser contribution from CYP3A4 [4] [3]. ONT-993 is two- to three-fold less cytotoxic than the parent compound, and based on potency-adjusted exposure, it contributes to less than 10% of the total pharmacological activity; thus, it is not expected to meaningfully contribute to the overall efficacy or safety profile of **tucatinib** [4]. Following a single oral 300 mg dose of radiolabeled **tucatinib**, the majority of the radioactivity (approximately 86%) was recovered in feces, with 16% of the administered dose identified as unchanged **tucatinib**. A minor fraction (4.1%) was recovered in urine, indicating renal excretion is a minor pathway [2] [3].

Impact of Organ Impairment and Special Populations

Hepatic Impairment

The PK of **tucatinib** are significantly influenced by liver function, given its extensive hepatic metabolism. A dedicated Phase 1 study provided the following comparative exposure data.

Table 3: Tucatinib Exposure in Hepatic Impairment (Single 300 mg Dose) [4] [3]

Hepatic Function Group (Child-Pugh Class)	Geometric Mean Ratio (GMR) vs. Normal ($AUC_{0-\infty}$)	Recommended Dose
Mild Impairment (Class A)	Similar / No clinically relevant increase	300 mg twice daily
Moderate Impairment (Class B)	1.15-fold increase	300 mg twice daily
Severe Impairment (Class C)	1.61-fold increase	200 mg twice daily

The 1.61-fold increase in exposure observed in severe hepatic impairment supports the dose reduction specified in the prescribing information [4] [3]. The popPK analysis further confirmed that mild hepatic impairment had no clinically meaningful impact on **tucatinib** exposure, requiring no dose adjustment [1].

Renal Impairment and Other Covariates

No clinically significant differences in **tucatinib** PK were observed in patients with mild to moderate renal impairment (CLcr: 30 to 89 mL/min). The effect of severe renal impairment (CLcr: < 30 mL/min) remains unknown [3]. The popPK analysis concluded that demographic factors such as age, sex, body weight, race (White, Black, Asian), and mild renal impairment did not have a clinically meaningful impact on **tucatinib** exposure, thus not warranting any dose adjustment [1] [3].

Drug-Drug Interactions (DDIs)

Tucatinib's metabolism profile and its potential to inhibit certain enzymes and transporters result in a defined drug-drug interaction profile. The following table summarizes key clinical DDI findings.

Table 4: Clinically Significant Drug-Drug Interactions with Tucatinib [3]

Concomitant Drug (Category)	Effect on Tucatinib Exposure (Ratio & 90% CI)	Effect of Tucatinib on Concomitant Drug (Ratio & 90% CI)	Clinical Recommendation
Itraconazole (Strong CYP3A Inhibitor)	AUC: 1.3 (1.3, 1.4)	Not Assessed	Monitor for adverse reactions.
Rifampin (Strong CYP3A/Moderate CYP2C8 Inducer)	AUC: 0.5 (0.4, 0.6)	Not Assessed	Avoid coadministration.
Gemfibrozil (Strong CYP2C8 Inhibitor)	AUC: 3.0 (2.7, 3.5)	Not Assessed	Avoid coadministration.
Repaglinide (CYP2C8 Substrate)	Not Assessed	AUC: 1.7 (1.5, 1.9)	Increased monitoring of blood glucose.
Midazolam (CYP3A Substrate)	Not Assessed	AUC: 5.7 (5.0, 6.5)	Consider dose reduction of sensitive CYP3A substrates.
Digoxin (P-gp Substrate)	Not Assessed	AUC: 1.5 (1.3, 1.7)	Monitor digoxin levels.
Metformin (MATE1/2-K Substrate)	Not Assessed	AUC: 1.4 (1.2, 1.5)	Monitor for metformin-associated adverse reactions.

Note: AUC = Area Under the Curve; CI = Confidence Interval.

In vitro studies indicate that **tucatinib** is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). It is a reversible inhibitor of CYP2C8 and CYP3A, a time-dependent inhibitor of CYP3A,

and an inhibitor of the renal transporters MATE1/MATE2-K and OCT2. Inhibition of OCT2 and MATE1 is responsible for the transient, mild increases in serum creatinine observed in clinical studies, without affecting the actual glomerular filtration rate (GFR) [3].

Conclusion

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